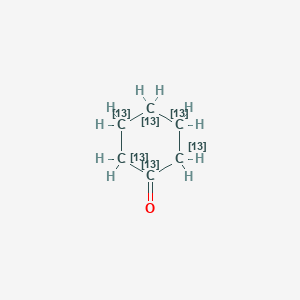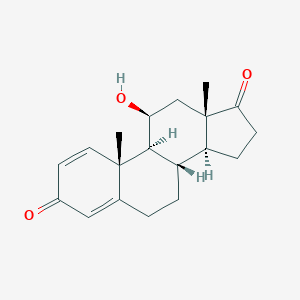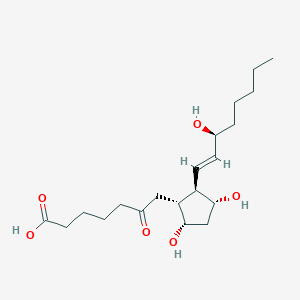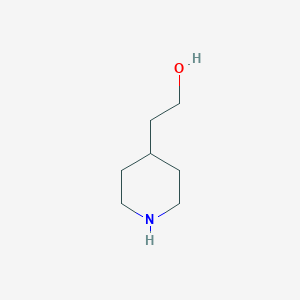
5-Bromo-2-cloropiridina
Descripción general
Descripción
5-Bromo-2-chloropyrimidine: is a heterocyclic organic compound with the molecular formula C4H2BrClN2. It is a derivative of pyrimidine, where the hydrogen atoms at positions 5 and 2 are replaced by bromine and chlorine atoms, respectively. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-2-chloropyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of various inhibitors and other bioactive molecules. It is used in the development of drugs targeting specific enzymes and receptors .
Industry: In the agrochemical industry, 5-Bromo-2-chloropyrimidine is used in the synthesis of pesticides and herbicides. Its unique reactivity makes it a valuable intermediate in the production of various agrochemical products .
Mecanismo De Acción
Target of Action
It’s known that halogenated pyrimidines like 5-bromo-2-chloropyrimidine often interact with various biological molecules due to their electrophilic nature .
Mode of Action
5-Bromo-2-chloropyrimidine is an electrophile, meaning it has a tendency to accept electrons. This property allows it to undergo nucleophilic substitution reactions . In the presence of nucleophiles, such as alcohols or amines, the chlorine atom in the 5-Bromo-2-chloropyrimidine molecule can be replaced, forming an intermediate and subsequently undergoing cleavage and recombination reactions .
Biochemical Pathways
Halogenated pyrimidines are often used in the synthesis of pharmaceuticals, such as inhibitors , suggesting they may interact with a variety of biochemical pathways.
Pharmacokinetics
It’s known that the compound is slightly basic, insoluble in water but soluble in common organic solvents including dichloromethane and chloroform . These properties could influence its bioavailability.
Result of Action
Given its use in the synthesis of pharmaceuticals such as inhibitors , it can be inferred that the compound may have significant effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of 5-Bromo-2-chloropyrimidine can be influenced by various environmental factors. For instance, the presence of nucleophiles can trigger reactions involving the chlorine atom in the 5-Bromo-2-chloropyrimidine molecule .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Bromo-2-chloropyrimidine involves the reaction of 2-hydroxy-5-bromopyrimidine with phosphorus oxychloride in the presence of an organic amine such as triethylamine. The reaction is typically carried out under nitrogen protection at a temperature of 80-85°C for about 6 hours. After the reaction, the mixture is cooled, and the product is purified .
Industrial Production Methods: In industrial settings, the synthesis of 5-Bromo-2-chloropyrimidine can be optimized by using a one-step method. This involves heating 2-hydroxypyrimidine with hydrobromic acid and hydrogen peroxide, followed by a reaction with phosphorus oxychloride and an organic amine. This method significantly improves production efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions:
Nucleophilic Substitution: The chlorine atom in 5-Bromo-2-chloropyrimidine can be replaced by nucleophiles such as amines or alcohols. This reaction typically occurs under mild conditions with the use of a base.
Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions with organometallic reagents such as indium organometallics, leading to the formation of various substituted pyrimidines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alcohols, with bases such as sodium hydroxide or potassium carbonate.
Cross-Coupling Reactions: Reagents include indium organometallics, palladium catalysts, and bases such as triethylamine.
Major Products:
Nucleophilic Substitution: Substituted pyrimidines with various functional groups depending on the nucleophile used.
Cross-Coupling Reactions: 2-chloro-5-substituted pyrimidines.
Comparación Con Compuestos Similares
5-Bromo-2-chloropyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
5-Bromo-2-fluoropyrimidine: Similar but with a fluorine atom instead of a chlorine atom.
2-Chloro-5-bromopyrimidine: Another isomer with the same molecular formula but different positions of the substituents.
Uniqueness: 5-Bromo-2-chloropyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and makes it a valuable intermediate in various synthetic applications. Its ability to undergo both nucleophilic substitution and cross-coupling reactions sets it apart from other similar compounds .
Propiedades
IUPAC Name |
5-bromo-2-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClN2/c5-3-1-7-4(6)8-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGIBDJXEVAVTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClN2 | |
| Record name | 5-bromo-2-chloropyrimidine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345731 | |
| Record name | 5-Bromo-2-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32779-36-5 | |
| Record name | 5-Bromo-2-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-chloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 5-Bromo-2-chloropyrimidine of interest to synthetic chemists?
A1: 5-Bromo-2-chloropyrimidine is a valuable building block in organic synthesis due to its differential reactivity in cross-coupling reactions. [, ] The presence of both bromine and chlorine substituents at positions 5 and 2, respectively, allows for chemoselective substitution reactions. This means that researchers can selectively target either the bromine or chlorine atom for replacement with other chemical groups, enabling the synthesis of a diverse range of pyrimidine derivatives. []
Q2: Can you give an example of how this chemoselectivity is applied in synthesis?
A2: Absolutely. Research demonstrates that reacting 5-Bromo-2-chloropyrimidine with triorganoindium reagents (R3In) in the presence of a palladium catalyst leads to preferential substitution of the bromine atom. [] This allows for the introduction of various R groups at the 5-position while retaining the chlorine atom for further functionalization. Using a higher equivalent of the R3In reagent can then achieve disubstitution, replacing both the bromine and chlorine. This sequential approach provides a powerful tool for building complex pyrimidine-containing molecules. []
Q3: Are there specific examples of compounds synthesized using this strategy?
A3: Yes, the alkaloid hyrtinadine A was successfully synthesized for the first time using this chemoselective cross-coupling approach. [] Researchers employed a two-fold cross-coupling reaction between 5-Bromo-2-chloropyrimidine and a specific triorganoindium reagent, tri(3-indolyl)indium, to achieve this synthesis. This highlights the utility of 5-Bromo-2-chloropyrimidine as a versatile starting material in the preparation of biologically relevant molecules. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-1-[(S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-[(R)-2-[(S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethylamino]ethanol](/img/structure/B32391.png)












